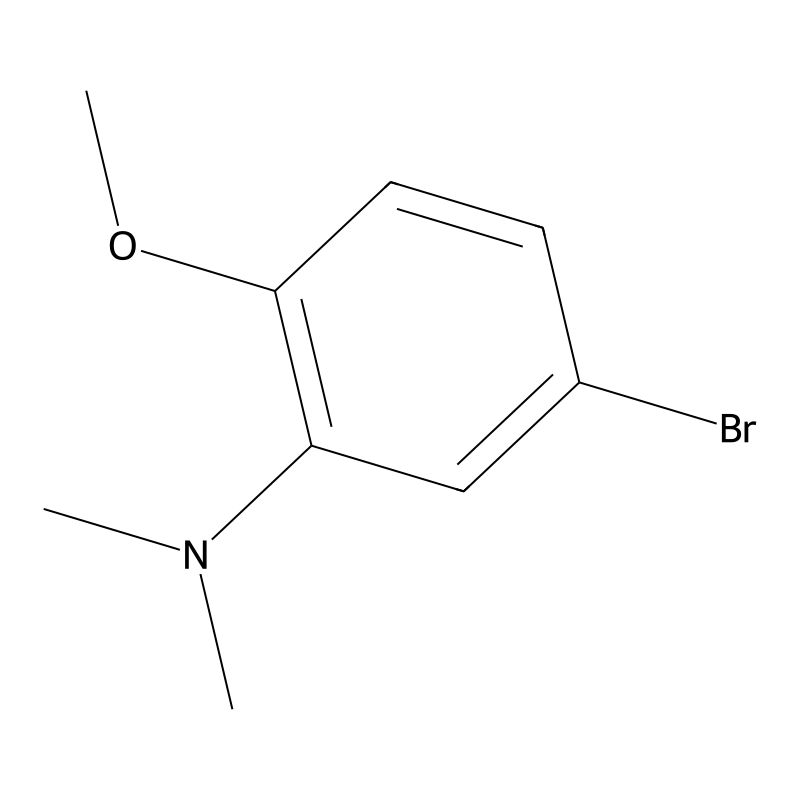5-bromo-2-methoxy-N,N-dimethylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antibacterial Agents
Scientific Field: Medicinal Chemistry
Application Summary: 5-bromo-2-methoxy-N,N-dimethylaniline has been used in the synthesis of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives, which have been evaluated as antibacterial agents.
Methods of Application: The derivatives are synthesized and characterized by elemental analysis and single-crystal X-ray diffraction.
Pharmaceutical Intermediate
Scientific Field: Pharmaceutical Chemistry
Application Summary: 5-bromo-2-methoxyaniline is used as a pharmaceutical intermediate. An intermediate is a substance produced during the middle stages of a chemical synthesis, which is then used to produce the final product.
5-bromo-2-methoxy-N,N-dimethylaniline is an organic compound classified as an aromatic amine, with the molecular formula . This compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the benzene ring, along with two methyl groups attached to the nitrogen atom, making it a derivative of aniline. The presence of these substituents significantly influences its chemical behavior and reactivity, particularly in nucleophilic substitution reactions due to the activating effects of the methoxy and dimethylamino groups, contrasted by the deactivating effect of the bromo group.
There is no scientific research available on the mechanism of action of 5-bromo-2-methoxy-N,N-dimethylaniline.
- Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: Under reduction conditions, the bromine atom can be replaced by a hydrogen atom or other functional groups, using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxyl or amino groups in basic conditions, often involving reagents like sodium hydroxide or ammonia.
The synthesis of 5-bromo-2-methoxy-N,N-dimethylaniline typically involves a multi-step process:
- Nitration: Starting from 2-methoxyaniline, nitration introduces a nitro group at the 5-position.
- Reduction: The nitro group is then reduced to an amine.
- Bromination: Finally, bromination occurs to yield 5-bromo-2-methoxy-N,N-dimethylaniline.
Industrial methods may optimize these steps for larger-scale production using continuous flow reactors and automated systems to enhance yield and purity while minimizing waste.
Several compounds share structural similarities with 5-bromo-2-methoxy-N,N-dimethylaniline:
| Compound Name | Structure Description |
|---|---|
| 2-bromo-5-methoxy-N,N-dimethylbenzylamine | Similar structure but features a benzylamine group instead of an aniline group. |
| 3-bromo-N,N-dimethylaniline | Lacks the methoxy group and has the bromine atom at the 3-position. |
Uniqueness
5-bromo-2-methoxy-N,N-dimethylaniline is unique due to the combination of both bromine and methoxy substituents on the benzene ring. This configuration enhances its solubility and stability while affecting its reactivity and biological interactions, distinguishing it from related compounds that do not possess this specific arrangement.







